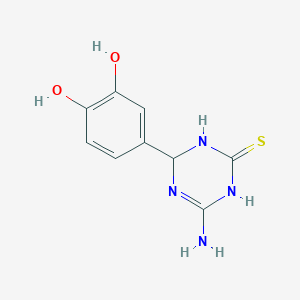

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol

Description

Chemical Identity and Nomenclature

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol (CAS: 1142208-62-5) is a heterocyclic organic compound with the molecular formula C₉H₁₀N₄O₂S and a molecular weight of 238.27 g/mol . Its systematic IUPAC name is 4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione , reflecting its structural components:

- A 1,3,5-triazine core substituted with an amino (-NH₂) and mercapto (-SH) group.

- A catechol (1,2-dihydroxybenzene) moiety attached to the triazine ring.

Common synonyms include 4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione and STK505373. The compound’s SMILES notation, C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O , encodes its planar aromatic system and substituent positions.

Structural Relationship to Triazine-Catechol Hybrid Systems

This compound belongs to a class of triazine-catechol hybrids , which merge the electron-deficient 1,3,5-triazine ring with the redox-active catechol group. Key structural features include:

The triazine ring’s nitrogen atoms create regions of electron deficiency, making it susceptible to nucleophilic attacks, while the catechol group’s hydroxyls facilitate oxidation to o-quinones. This duality enables applications in catalysis and materials science.

Historical Context in Heterocyclic Compound Research

Triazines have been studied since the 1950s, with early work focused on herbicides like atrazine. The integration of catechol groups into triazine frameworks emerged in the 21st century, driven by interest in multifunctional materials. For example:

- 2009 : Electrochemical synthesis of catechol-triazine hybrids demonstrated their utility in green chemistry.

- 2019 : Triazine-catechol complexes were explored as ligands for transition-metal catalysts.

- 2020 : Hydrazino-triazine derivatives gained attention for biological activity.

This compound represents an advancement in N-heterocycle functionalization , combining the synthetic versatility of triazines with the bioinspired reactivity of catechols. Its design aligns with modern trends in heterocyclic chemistry, which prioritize modular architectures for tailored electronic and steric properties.

Properties

IUPAC Name |

4-amino-2-(3,4-dihydroxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-8-11-7(12-9(16)13-8)4-1-2-5(14)6(15)3-4/h1-3,7,14-15H,(H4,10,11,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZKBOFZTSYNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2NC(=S)NC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid derivatives with triazine derivatives. The reaction conditions often include the use of solvents like dioxane or water and bases such as sodium carbonate . Microwave irradiation can also be employed to enhance the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields disulfides, while nucleophilic substitution can lead to various substituted derivatives .

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It can participate in several types of reactions:

- Oxidation : The mercapto group can be oxidized to form disulfides.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : The amino and hydroxyl groups can engage in nucleophilic substitution reactions.

These reactions allow for the synthesis of more complex molecules used in various chemical applications.

Biology

Research has identified potential biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that it may exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways.

These properties make it a candidate for further exploration in drug development.

Medicine

The therapeutic potential of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol is under investigation for various diseases. Its ability to interact with biological targets could lead to the development of new treatments for conditions such as cancer and infections.

Industry

In industrial applications, this compound is being explored for:

- Chemical Sensors : Its unique chemical properties make it suitable for developing sensors that detect specific chemicals or biological agents.

- Material Development : It can be incorporated into new materials that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Benzene-1,2-diol Derivatives with Alkoxyethyl Substituents

Compounds such as 4-(2-methoxyethyl)benzene-1,2-diol (4a) and 4-(2-ethoxyethyl)benzene-1,2-diol (4b) share the benzene-diol core but lack the triazine-thiol functionality. Key differences include:

- Physical State : Alkoxyethyl derivatives are liquids or solids depending on chain length, whereas the target compound’s state is unspecified .

- Applications : Alkoxyethyl derivatives are studied for drug development but lack reported biological activity, unlike triazine-containing analogs .

Table 1: Comparison of Benzene-1,2-diol Derivatives

Schiff Base Ligands and Metal Complexes

Schiff base ligands like 3-[(4-bromo-phenylimino)-methyl]-benzene-1,2-diol (25) and their Cu(II)/Cd(II) complexes exhibit antimicrobial activity against Bacillus megaterium and Candida tropicalis .

- Functional Comparison : The target compound’s -SH and -NH₂ groups may enable metal coordination, similar to Schiff bases. However, its triazine core may alter binding specificity.

- Activity : Cu(II) complexes of Schiff bases show higher antifungal activity than free ligands, suggesting the target compound’s metal complexes warrant exploration .

Triazine-Based Fluorescent Probes

Triazine derivatives such as PTZ-TRZ and DPA-TRZ are used in OLEDs due to their thermally activated delayed fluorescence (TADF). While the target compound lacks the donor-acceptor architecture of these emitters, its triazine core could serve as an electron-deficient component in materials science .

Anticancer and Antiviral Analogues

- Piceatannol (4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol): A stilbenoid with antitumor activity, structurally distinct due to the ethenyl linkage but sharing the benzene-diol motif .

- Homoisoflavonoids (e.g., compound 23): Exhibit antiviral activity (IC₅₀ = 0.7–1.1 μM against influenza strains) via neuraminidase inhibition. The target compound’s triazine-thiol group may offer unique binding interactions compared to flavonoid-based systems .

Fluorescent trans-Stilbene Probes

Probes like (E)-4-(2-(naphthalen-1-yl)vinyl)benzene-1,2-diol bind amyloid fibrils with >100 nm emission shifts. The target compound’s lack of a vinyl group limits fluorescence applications but highlights the benzene-diol’s role in conformational sensing .

Biological Activity

4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol, with the CAS number 1142208-62-5, is a compound of significant interest due to its potential biological activities. Its structure includes a triazine ring and functional groups such as amino and mercapto, which contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with detailed research findings and case studies.

The molecular formula of this compound is C₉H₁₀N₄O₂S, and it has a molecular weight of 238.27 g/mol. The presence of the mercapto group (−SH) is particularly noteworthy as it can participate in redox reactions and form disulfides under oxidative conditions.

| Property | Value |

|---|---|

| CAS Number | 1142208-62-5 |

| Molecular Formula | C₉H₁₀N₄O₂S |

| Molecular Weight | 238.27 g/mol |

| Functional Groups | Amino (-NH₂), Mercapto (-SH) |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study of several triazine derivatives, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) for these strains ranged from 15.625 to 125 μM. The mechanism of action was identified as bactericidal, primarily through the inhibition of protein synthesis pathways followed by disruption of nucleic acid and peptidoglycan production .

Table: Antimicrobial Activity Overview

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound exhibited cytotoxic effects on human tumor cells including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values were reported to be significantly lower than those of standard chemotherapeutic agents like doxorubicin .

Table: Cytotoxicity Data

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| HepG2 | 10 | Doxorubicin | 20 |

| MCF7 | 15 | Doxorubicin | 25 |

The mechanism underlying the biological activities of this compound involves its ability to interact with specific molecular targets within microbial and cancerous cells. The amino group can form hydrogen bonds with active site residues in enzymes critical for cell survival and proliferation. The mercapto group enhances redox activity which may lead to oxidative stress in target cells.

Q & A

How can THz spectroscopy distinguish constitutional isomers of benzene-diol derivatives in structural analysis?

Basic Research Focus

THz spectroscopy (0.1–10 THz) is a robust tool for differentiating constitutional isomers like benzene-1,2-diol (catechol), benzene-1,3-diol (resorcinol), and benzene-1,4-diol (hydroquinone). These isomers exhibit distinct THz absorption spectra due to variations in intermolecular vibrational modes arising from hydroxyl group positioning . For example, benzene-1,2-diol shows unique peaks in the 1.5–3.5 THz range, attributed to hydrogen-bonding networks and lattice vibrations. Experimental protocols involve:

- Sample preparation as solid pellets (e.g., polyethylene matrix).

- Acquisition of THz spectra via time-domain spectroscopy (TDS).

- Comparison with density functional theory (DFT) simulations of normal modes to assign spectral features .

What methodological approaches resolve contradictions between in vitro and in vivo genotoxicity data for benzene-1,2-diol derivatives?

Advanced Research Focus

Conflicting genotoxicity results often arise from differences in metabolic activation, exposure routes, or dose thresholds. For benzene-1,2-diol, EFSA’s evaluation highlights:

- In vitro assays : Positive results in bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays.

- In vivo studies : Negative outcomes in oral exposure rodent models, suggesting metabolic detoxification pathways .

Resolution Strategy : - Conduct route-specific in vivo studies (e.g., intraperitoneal vs. oral administration).

- Apply the Threshold of Toxicological Concern (TTC) framework: If exposure exceeds 0.0025 μg/kg/day (DNA-reactive mutagens), prioritize further risk assessment .

How do computational methods enhance the interpretation of THz spectral data for benzene-1,2-diol?

Advanced Research Focus

Solid-phase DFT calculations simulate intermolecular vibrations to assign experimental THz peaks. For benzene-1,2-diol:

- Procedure : Optimize crystal structure using periodic boundary conditions.

- Output : Predicted vibrational modes at 1.8 THz (intermolecular bending) and 2.7 THz (lattice torsion), matching experimental spectra .

- Validation : Compare with mid-IR spectra (400–2000 cm⁻¹), which reflect intramolecular vibrations (e.g., O-H stretching), confirming THz’s sensitivity to crystal packing .

What are the safety implications of benzene-1,2-diol’s genotoxicity profile in pharmacological applications?

Advanced Research Focus

EFSA identifies a safety concern when exposure surpasses the TTC for DNA-reactive mutagens (0.0025 μg/kg/day). Key considerations:

- Risk Mitigation :

- Quantify residual benzene-1,2-diol in final formulations via HPLC-MS.

- Explore structural analogs (e.g., methyl-protected diols) to reduce reactivity.

- Regulatory Compliance : Align with IARC and OECD guidelines for genotoxicity testing, emphasizing in vivo follow-ups for positive in vitro results .

How does mid-IR spectroscopy complement THz analysis in characterizing benzene-1,2-diol’s molecular dynamics?

Basic Research Focus

Mid-IR (400–2000 cm⁻¹) and THz spectroscopy provide orthogonal insights:

- Mid-IR : Probes intramolecular vibrations (e.g., O-H stretching at 3200 cm⁻¹, C-O bending at 1250 cm⁻¹).

- THz : Captures intermolecular motions (e.g., hydrogen-bond oscillations below 100 cm⁻¹).

Integrated Workflow :

Use mid-IR to confirm molecular integrity.

Apply THz to analyze crystallinity and polymorphic states, critical for bioavailability studies .

What experimental design considerations are critical for evaluating the stability of 4-amino-6-mercapto-triazine derivatives?

Advanced Research Focus

The triazine-thiol moiety is prone to oxidation and hydrolysis. Stability protocols include:

- Accelerated Degradation Studies :

- Expose to varying pH (1–13), temperature (25–60°C), and humidity (40–80% RH).

- Monitor degradation products via LC-UV/HRMS.

- Stabilization Strategies :

- Chelate metal impurities (e.g., Fe³⁺) to prevent catalytic degradation.

- Use cryopreservation (-80°C) for long-term storage.

How can researchers address spectral interference from mercapto groups in UV-Vis analysis of this compound?

Basic Research Focus

The -SH group absorbs strongly at 230–260 nm, overlapping with aromatic π→π* transitions. Mitigation methods:

- Derivatization : Block -SH with iodoacetamide (forming a stable thioether) to shift absorption maxima.

- Multi-Wavelength Detection : Deconvolute spectra using chemometric tools (e.g., partial least squares regression).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.